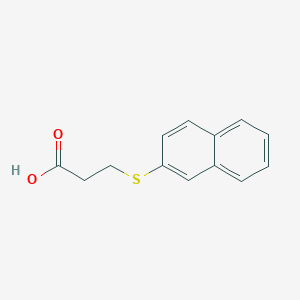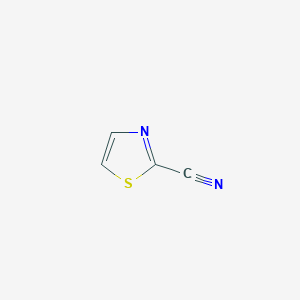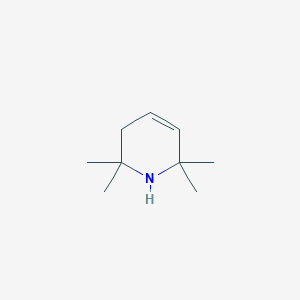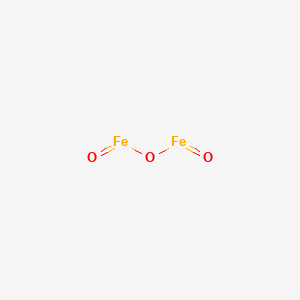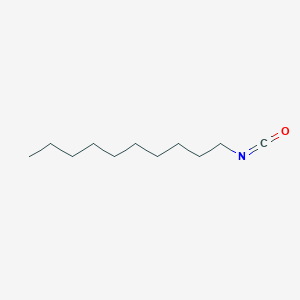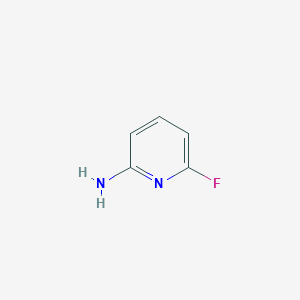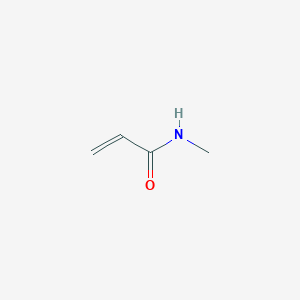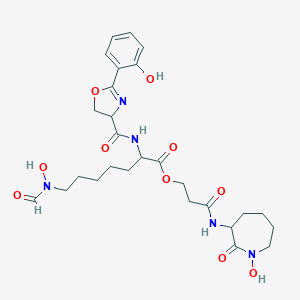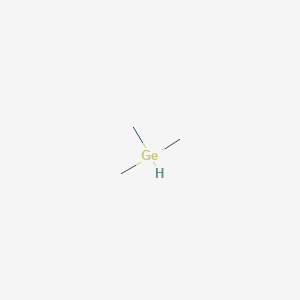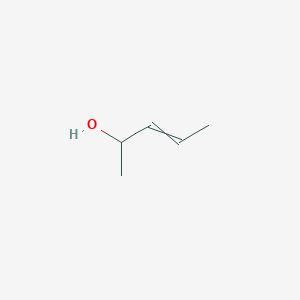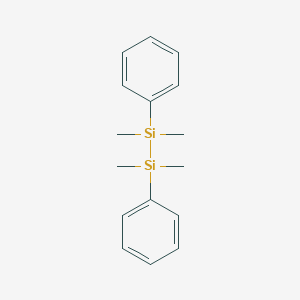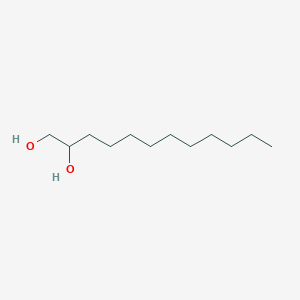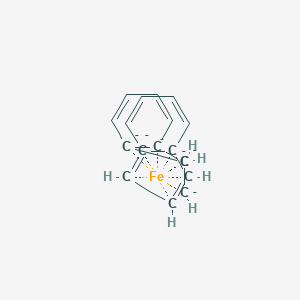
inden-7a-ide;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: inden-7a-ide;iron can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with iron(II) chloride in anhydrous conditions. The reaction typically proceeds as follows:
2C5H5Na+FeCl2→Fe(C5H5)2+2NaCl
This reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: inden-7a-ide;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ion, a stable cationic species.
Reduction: Reduction reactions can revert ferrocenium ion back to ferrocene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or acetic anhydride (Ac2O) can facilitate substitution reactions.
Major Products:
Oxidation: Ferrocenium ion (Fe(C5H5)2+)
Reduction: Ferrocene (Fe(C5H5)2)
Substitution: Various substituted ferrocenes depending on the reagents used.
Scientific Research Applications
inden-7a-ide;iron has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying organometallic chemistry and bonding.
Biology: Ferrocene derivatives are explored for their potential use in drug delivery and as enzyme inhibitors.
Medicine: Some ferrocene-based compounds exhibit anticancer properties and are being investigated for therapeutic use.
Industry: The compound is used in the development of materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of inden-7a-ide;iron involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, ferrocene derivatives can interact with enzymes and proteins, potentially altering their activity. The compound’s stability and ability to undergo reversible oxidation and reduction make it a valuable tool in various applications.
Comparison with Similar Compounds
inden-7a-ide;iron can be compared with other similar organometallic compounds, such as:
Cobaltocene (Co(C5H5)2): Similar structure but with cobalt instead of iron.
Nickelocene (Ni(C5H5)2): Contains nickel in place of iron.
Manganocene (Mn(C5H5)2): Manganese-based analog.
Uniqueness: this compound is unique due to its exceptional stability and well-defined redox chemistry. Its ability to form stable cationic and neutral species makes it particularly valuable in both research and industrial applications.
Conclusion
This compound is a fascinating compound with a rich history and diverse applications. Its unique structure and chemical properties continue to make it a subject of extensive study and innovation in various scientific fields.
Properties
IUPAC Name |
inden-7a-ide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTZBSUCFJDUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Fe-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
